4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Overview
Description
CL-28786: C12H14N2.2Cl . It is widely used as a herbicide to control weeds and grasses in agricultural settings. Paraquat dichloride is known for its effectiveness in destroying plant pests by inhibiting photosynthesis .
Mechanism of Action
Target of Action
The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.
Mode of Action
It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .
Pharmacokinetics
The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .
Result of Action
The result of the action of this compound is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the dichloride salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In industrial settings, paraquat dichloride is produced using large-scale chemical reactors. The process involves:
Mixing: 4,4’-bipyridine and methyl iodide are mixed in a reactor.
Reaction: The mixture is heated and stirred to promote the reaction.
Purification: The resulting product is purified using techniques like crystallization or distillation.
Conversion: The purified product is treated with hydrochloric acid to form the dichloride salt.
Chemical Reactions Analysis
Types of Reactions: Paraquat dichloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species.
Reduction: It can be reduced to form a stable radical cation.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, acetone
Major Products Formed:
Oxidation: Reactive oxygen species like superoxide anion
Reduction: Stable radical cation
Substitution: Various substituted bipyridinium compounds.
Scientific Research Applications
Paraquat dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a redox-active compound in electrochemical studies.
Biology: Studied for its effects on cellular respiration and oxidative stress.
Medicine: Investigated for its potential role in inducing oxidative damage in cells.
Industry: Employed as a herbicide to control weeds and grasses in agricultural fields
Comparison with Similar Compounds
Paraquat dichloride is unique compared to other similar compounds due to its high toxicity and effectiveness as a herbicide. Similar compounds include:
Diquat: Another bipyridinium herbicide with similar properties but lower toxicity.
Methyl viologen: A related compound used in redox chemistry studies.
Paraquat dichloride stands out due to its strong herbicidal activity and ability to induce oxidative stress .
Properties
IUPAC Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKAQTBBQJSDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274830 | |
Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-74-2 | |
Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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